molecular formula C14H32O5Si B1681944 2,2,3,3-Tetramethyl-4,7,10,13-tetraoxa-3-silapentadecan-15-ol CAS No. 134179-40-1

2,2,3,3-Tetramethyl-4,7,10,13-tetraoxa-3-silapentadecan-15-ol

Cat. No.: B1681944
CAS No.: 134179-40-1
M. Wt: 308.49 g/mol
InChI Key: KZFZMISGZPOLJM-UHFFFAOYSA-N
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Description

2,2,3,3-Tetramethyl-4,7,10,13-tetraoxa-3-silapentadecan-15-ol is a complex organosilicon compound characterized by its unique structure, which includes multiple ether linkages and a silanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3-Tetramethyl-4,7,10,13-tetraoxa-3-silapentadecan-15-ol typically involves the reaction of silanes with polyether compounds under controlled conditions. One common method includes the hydrosilylation of polyether diols with tetramethylsilane in the presence of a platinum catalyst. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at temperatures ranging from 50°C to 100°C.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,2,3,3-Tetramethyl-4,7,10,13-tetraoxa-3-silapentadecan-15-ol undergoes various chemical reactions, including:

    Oxidation: The silanol group can be oxidized to form siloxane linkages.

    Substitution: The ether linkages can participate in nucleophilic substitution reactions.

    Hydrolysis: The compound can hydrolyze under acidic or basic conditions to form silanols and polyether fragments.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

    Substitution: Nucleophiles like alkoxides or amines can be employed.

    Hydrolysis: Acidic or basic aqueous solutions are used to facilitate hydrolysis.

Major Products

    Oxidation: Siloxane derivatives.

    Substitution: Substituted polyether-silane compounds.

    Hydrolysis: Silanols and polyether fragments.

Scientific Research Applications

2,2,3,3-Tetramethyl-4,7,10,13-tetraoxa-3-silapentadecan-15-ol has a wide range of applications in scientific research:

    Chemistry: Used as a cross-linking agent in polymer synthesis and as a precursor for the preparation of functionalized silanes.

    Biology: Employed in the modification of biomolecules for enhanced stability and functionality.

    Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its unique structural properties.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,4,4-Tetramethyl-1,3-cyclobutanediol
  • 2,2,4,4-Tetramethyl-3-pentanone
  • 2,2,3,3-Tetramethylbutane

Uniqueness

Compared to similar compounds, 2,2,3,3-Tetramethyl-4,7,10,13-tetraoxa-3-silapentadecan-15-ol is unique due to its multiple ether linkages and the presence of a silanol group. These features confer enhanced flexibility, solubility, and the ability to form stable complexes, making it particularly valuable in applications requiring these properties.

Properties

IUPAC Name

2-[2-[2-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H32O5Si/c1-14(2,3)20(4,5)19-13-12-18-11-10-17-9-8-16-7-6-15/h15H,6-13H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZFZMISGZPOLJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H32O5Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401170743
Record name 13,13,14,14-Tetramethyl-3,6,9,12-tetraoxa-13-silapentadecan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401170743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134179-40-1
Record name 13,13,14,14-Tetramethyl-3,6,9,12-tetraoxa-13-silapentadecan-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134179-40-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 13,13,14,14-Tetramethyl-3,6,9,12-tetraoxa-13-silapentadecan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401170743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 134179-40-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

Tetraethylene glycol, 4c (1.12 g, 5.77 mmol) and TBDMSCl (0.87 g, 5.77 mmol) were dissolved in dichloromethane (25 ml) followed by triethyl amine (1.46 g, 14.4 mmol). The solution was stirred at room temperature for 2 hours. After standard workup with dichloromethane, the residue was purified by silica gel column chromatography (50% ethyl acetate in hexane) to afford 5c (744 mg, 42%): 1H NMR δ 3.66 (m, 16H), 2.51 (t, 1H, J=5.86 Hz), 0.89 (s, 9H), 0.07 (s, 6H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
4c
Quantity
1.12 g
Type
reactant
Reaction Step One
Quantity
0.87 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
1.46 g
Type
reactant
Reaction Step Two
Name
Yield
42%

Synthesis routes and methods II

Procedure details

Compound 28b was prepared according to the procedure described hereinabove for Compound 28a, using tetraethylene glycol (6 grams, 30 mmol), TBDMSCl (3 grams, 20 mmol), and imidazole (1.4 grams, 20 mmol) in DMF (24 ml), yielding 3.79 grams of the product (41% yield).
Name
Compound 28a
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Three
Quantity
1.4 g
Type
reactant
Reaction Step Four
Name
Quantity
24 mL
Type
solvent
Reaction Step Five
Yield
41%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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